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Compound of Interest

Compound Name: Antibacterial agent 145

Cat. No.: B12381237

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of topical
antimicrobial formulations based on the synthetic peptide OP-145. OP-145, a derivative of the
human cathelicidin LL-37, has demonstrated significant antimicrobial activity against a range of
pathogens, including antibiotic-resistant strains, and is a promising candidate for the treatment
of skin and soft tissue infections.[1][2][3]

Introduction to OP-145

OP-145 is a 24-amino acid cationic antimicrobial peptide that exerts its effect primarily through
interaction with and disruption of microbial cell membranes.[4][5] Unlike many traditional
antibiotics, the mechanism of action of OP-145 is less likely to induce microbial resistance.[6]
Its broad-spectrum activity and efficacy against biofilms make it an attractive active
pharmaceutical ingredient (API) for topical applications.[1][3][7]

Preclinical Data Summary

A summary of the available preclinical data for OP-145 is presented below. This data is
essential for guiding formulation development and predicting clinical efficacy.

Table 1: In Vitro Antimicrobial Activity of OP-145
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Microorganism Strain MIC (pM) MBC (M) Notes

Effective against

Staphylococcus Clinically Isolated multiple multi-
, 16-64 3.2-128 . )
aureus (MRSA) Strains resistant strains.
[21[31[5]
Bactericidal
Escherichia coli ATCC 25922 ~3.2-6.4 ~6.4-12.8 activity observed.
[4][5][8]
Activity can be
Pseudomonas )
. PAO1 1.6-12.8 Not Reported strain-
aeruginosa
dependent.
Demonstrates
Candida albicans  SC5314 8-16 Not Reported antifungal
activity.[9]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data is
compiled from multiple sources and may vary based on experimental conditions.

Cell Line Assay IC50 (uM) Notes

Low cytotoxicity
. observed at effective
Human Keratinocytes MTT Assay >50 o )
antimicrobial

concentrations.[7]

Human Red Blood

Cell Hemolysis Assay >100 Low hemolytic activity.
ells

IC50: Half-maximal inhibitory concentration. Data is indicative and may vary based on cell line
and assay conditions.

Formulation Development
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The development of a stable and effective topical formulation is critical for the successful
clinical application of OP-145. The choice of formulation will depend on the intended clinical
use, desired release profile, and manufacturing considerations.

Excipient Compatibility

A thorough excipient compatibility study is the first step in formulation development.
Incompatibilities between OP-145 and excipients can lead to loss of potency, physical instability
of the formulation, and potential toxicity.

Protocol for Excipient Compatibility Study:

o Preparation of Binary Mixtures: Prepare binary mixtures of OP-145 with individual excipients
(e.q., gelling agents, preservatives, humectants, penetration enhancers) in a 1:1 or 1.5 ratio.

o Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75%
RH) and stress conditions (e.g., light exposure, oxidation) for a defined period (e.g., 2-4
weeks).

e Analysis: Analyze the samples at predetermined time points for the appearance of
degradation products and any change in the physical properties of the mixture.

o Visual Inspection: Observe for any changes in color, odor, or physical state.

o HPLC Analysis: Use a stability-indicating HPLC method to quantify the remaining OP-145
and detect any degradation products.

o Differential Scanning Calorimetry (DSC): To detect any physical interactions between OP-
145 and the excipient.

Formulation Protocols

Below are example protocols for preparing a hydrogel and a cream formulation of OP-145.
These are starting points and may require optimization based on the specific properties of OP-
145 and desired product characteristics.

Protocol for OP-145 Hydrogel Formulation (1% wi/w):
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e Preparation of the Gel Base:

o Slowly disperse a suitable gelling agent (e.g., Carbomer 940, Hydroxypropyl
methylcellulose) in purified water with constant stirring until a homogenous dispersion is
formed.

o Neutralize the carbomer dispersion with a suitable neutralizing agent (e.g.,
triethanolamine) to the desired pH (typically 5.5-6.5 for skin applications) to form the gel.

« Incorporation of OP-145:
o Dissolve OP-145 powder in a small amount of purified water.

o Add the OP-145 solution to the gel base and mix gently until a uniform consistency is
achieved.

o Addition of Other Excipients:

o Incorporate other excipients such as humectants (e.g., glycerin, propylene glycol) and
preservatives (e.g., phenoxyethanol) with gentle mixing.[10][11]

e Final pH Adjustment and Quality Control:

o Adjust the final pH if necessary.

o Perform quality control tests including appearance, pH, viscosity, and content uniformity.
Protocol for OP-145 Cream Formulation (1% w/w Oil-in-Water Emulsion):
o Preparation of the Oil Phase:

o Melt the oil phase components (e.g., cetyl alcohol, stearic acid, liquid paraffin) in a suitable
vessel at 70-75°C.[12]

e Preparation of the Aqueous Phase:

o Heat purified water to 70-75°C in a separate vessel.

© 2025 BenchChem. All rights reserved. 4 /14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7246396/
https://www.pharmaexcipients.com/topical-excipients-as-pharmaceutical-excipients/
https://pdfs.semanticscholar.org/ddf6/3113eed54138812f3674aa9343bcfc9c701b.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Add any water-soluble excipients (e.g., emulsifying agents like polysorbate 80,
humectants like glycerin) and dissolve.

o Emulsification:

o Slowly add the oil phase to the aqueous phase with continuous homogenization until a
uniform emulsion is formed.

o Allow the emulsion to cool down to room temperature with gentle stirring.
« Incorporation of OP-145:
o Dissolve OP-145 in a small amount of purified water.

o Add the OP-145 solution to the cream base at a temperature below 40°C and mix until
uniform.

o Final Steps:
o Add any temperature-sensitive excipients like preservatives.
o Adjust the final pH and perform quality control tests.

Experimental Protocols
In Vitro Antimicrobial Activity

Protocol for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration
(MBC) Assay (Broth Microdilution):

e Preparation of Bacterial Inoculum:

o Culture the test microorganism overnight in a suitable broth medium (e.g., Mueller-Hinton
Broth for bacteria, RPMI-1640 for fungi).

o Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL in the
test wells.

e Preparation of OP-145 Dilutions:

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Prepare a stock solution of OP-145 in a suitable solvent (e.g., sterile water or 0.01% acetic
acid).

o Perform serial two-fold dilutions of the OP-145 stock solution in the appropriate broth
medium in a 96-well microtiter plate.

e Inoculation and Incubation:
o Add the prepared bacterial inoculum to each well of the microtiter plate.
o Include positive (microorganism only) and negative (broth only) controls.

o Incubate the plate at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for
fungi.[13]

e MIC Determination:

o The MIC is the lowest concentration of OP-145 that completely inhibits visible growth of
the microorganism.

e MBC Determination:
o Subculture aliquots from the wells showing no visible growth onto agar plates.
o Incubate the plates at the appropriate temperature for 24-48 hours.

o The MBC is the lowest concentration of OP-145 that results in a 299.9% reduction in the
initial inoculum count.[14]

In Vitro Biofilm Eradication

Protocol for Minimum Biofilm Eradication Concentration (MVBEC) Assay:
 Biofilm Formation:

o Grow biofilms of the test microorganism on a suitable surface (e.g., 96-well plate, Calgary
Biofilm Device) in a growth-promoting medium for 24-72 hours.

e Treatment with OP-145:
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o Gently wash the biofilms to remove planktonic cells.
o Add fresh medium containing serial dilutions of OP-145 to the biofilm-containing wells.

o Incubate for a defined period (e.g., 24 hours).

o MBEC Determination:
o After incubation, remove the OP-145 solution and wash the biofilms.

o Determine the viability of the remaining biofilm cells using methods such as colony-
forming unit (CFU) counting after sonication or a metabolic assay (e.g., XTT, resazurin).

o The MBEC is the lowest concentration of OP-145 that eradicates the biofilm (typically
defined as a =3-log reduction in CFU).[14][15][16]

In Vitro Cytotoxicity

Protocol for Cytotoxicity Assay using Human Keratinocytes (MTT Assay):

Cell Culture:

o Culture human keratinocytes (e.g., HaCaT cell line) in a suitable culture medium until they
reach 70-80% confluency.

Treatment:

o Seed the cells in a 96-well plate and allow them to adhere overnight.

o Treat the cells with various concentrations of OP-145 for 24 hours.

MTT Assay:

o Add MTT solution to each well and incubate for 2-4 hours to allow the formation of
formazan crystals.

o Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

Data Analysis:
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o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to untreated control cells.

In Vivo Efficacy in a Murine Wound Infection Model

Protocol for Topical Treatment of an Infected Full-Thickness Wound in Mice:

e Animal Preparation:
o Anesthetize the mice (e.g., using isoflurane or a ketamine/xylazine cocktail).
o Shave the dorsal area and disinfect the skin.

» Wound Creation and Infection:

o Create a full-thickness excisional wound (e.g., 6-8 mm diameter) on the back of each
mouse using a biopsy punch.[17]

o Inoculate the wound with a clinically relevant pathogen (e.g., MRSA, P. aeruginosa) at a
concentration of approximately 1076 - 10"7 CFU per wound.

o Topical Treatment:

o After a set period to allow for infection establishment (e.g., 2-24 hours), apply the OP-145
formulation (e.g., 50-100 pL of hydrogel or cream) directly to the wound.

o Cover the wound with a semi-occlusive dressing.

o Administer the treatment once or twice daily for a specified duration (e.g., 3-7 days).
e Endpoint Evaluation:

o Wound Healing: Measure the wound area daily or at the end of the study.

o Bacterial Load: At the end of the treatment period, excise the wound tissue, homogenize it,
and perform serial dilutions for CFU counting on selective agar plates.
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o Histology: Analyze wound tissue sections for signs of inflammation, re-epithelialization,
and collagen deposition.

Stability Testing

Protocol for Stability-Indicating HPLC Method for OP-145:

o Chromatographic Conditions (Example):

[e]

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm).

o

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and
Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

Flow Rate: 1.0 mL/min.

o

Detection: UV at 214 or 220 nm.

o

[¢]

Column Temperature: 30-40°C.
o Forced Degradation Studies:

o Subject OP-145 solutions to stress conditions (acid, base, oxidation, heat, light) to
generate degradation products.

¢ Method Validation:

o Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy,
precision, and robustness. The method should be able to separate the intact OP-145 peak
from all degradation product peaks.[4][18]

Visualizations
Signaling Pathway of OP-145
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Caption: Proposed mechanism of action of OP-145 on a bacterial cell.

Experimental Workflow for Topical Formulation
Development
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Caption: General workflow for the development of OP-145 topical formulations.

In Vivo Murine Wound Infection Model Workflow
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Caption: Workflow for the in vivo murine wound infection model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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